![molecular formula C11H10N4S B14271209 2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole CAS No. 137856-18-9](/img/structure/B14271209.png)
2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole is a heterocyclic compound that combines the structural features of both benzimidazole and pyrazole. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole typically involves the reaction of o-phenylenediamine with pyrazole-4-carbaldehyde in the presence of a sulfur source. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol . Catalysts like polyphosphoric acid or boric acid can be used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated benzimidazole derivatives.
Applications De Recherche Scientifique
2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects . The pathways involved often include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
Propriétés
Numéro CAS |
137856-18-9 |
|---|---|
Formule moléculaire |
C11H10N4S |
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
2-(1H-pyrazol-5-ylmethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H10N4S/c1-2-4-10-9(3-1)13-11(14-10)16-7-8-5-6-12-15-8/h1-6H,7H2,(H,12,15)(H,13,14) |
Clé InChI |
QMRIXMJNOCHGJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


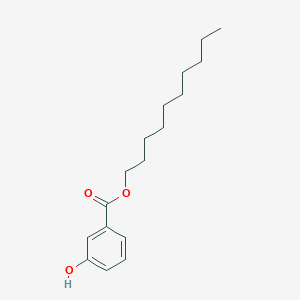
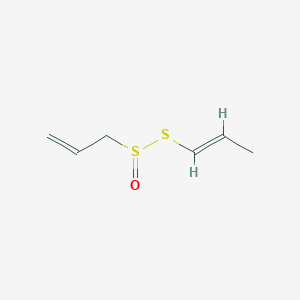

![2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14271144.png)
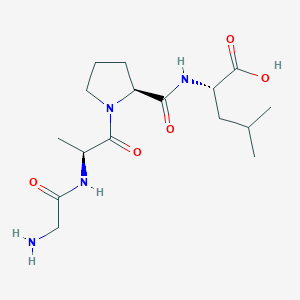
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)
![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide](/img/structure/B14271171.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
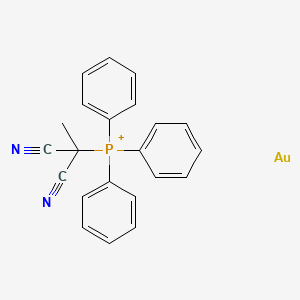
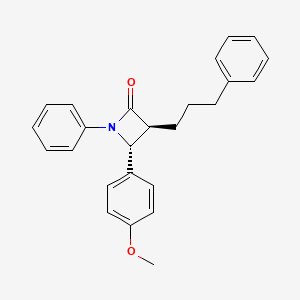
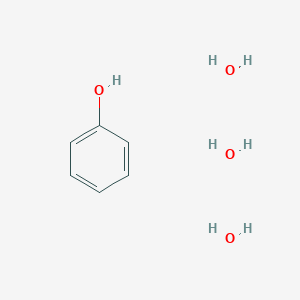
![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
![4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol](/img/structure/B14271200.png)
